(2E)-1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one: is a chalcone derivative, a class of compounds known for their diverse biological activities and applications in various fields. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which imparts unique chemical properties to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of reduced chalcone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Carboxylic acids, quinones.
Reduction: Reduced chalcone derivatives.
Substitution: Halogenated or nitrated chalcones.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in organic transformations. Its unique structure makes it a valuable intermediate in the development of new materials with specific properties .
Biology and Medicine: In biological and medicinal research, (2E)-1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one exhibits significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It is studied for its potential therapeutic applications in treating various diseases .
Industry: The compound is utilized in the development of nonlinear optical materials due to its favorable electronic properties. It is also used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of (2E)-1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- (E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one
- (E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one
- (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one
Uniqueness: Compared to similar chalcone derivatives, (2E)-1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one stands out due to the presence of two methoxy groups on each aromatic ring. These methoxy groups enhance the compound’s electron-donating properties, which can influence its reactivity and biological activity. The specific positioning of these groups also affects the compound’s nonlinear optical properties, making it a valuable material for optical applications .
Properties
IUPAC Name |
(E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-16-9-6-13(11-18(16)23-3)5-8-15(20)14-7-10-17(22-2)19(12-14)24-4/h5-12H,1-4H3/b8-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVWDGQCMVBWDD-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7355-34-2 | |
Record name | NSC43323 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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